molecular formula C9H12BrN3 B14459735 N''-(2-Bromoethyl)-N-phenylguanidine CAS No. 67453-56-9

N''-(2-Bromoethyl)-N-phenylguanidine

Cat. No.: B14459735
CAS No.: 67453-56-9
M. Wt: 242.12 g/mol
InChI Key: PYJXFEJWWPFVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’'-(2-Bromoethyl)-N-phenylguanidine: is an organic compound that features a guanidine group substituted with a 2-bromoethyl and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’'-(2-Bromoethyl)-N-phenylguanidine typically involves the reaction of N-phenylguanidine with 2-bromoethanol under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes substitution to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with a base like potassium carbonate to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of N’'-(2-Bromoethyl)-N-phenylguanidine can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: N’'-(2-Bromoethyl)-N-phenylguanidine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of N’'-(2-Bromoethyl)-N-phenylguanidine can lead to the formation of corresponding amines or other reduced products.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed:

    Substitution: Formation of substituted guanidines.

    Oxidation: Formation of oxidized guanidine derivatives.

    Reduction: Formation of reduced amine derivatives.

Scientific Research Applications

Chemistry: N’'-(2-Bromoethyl)-N-phenylguanidine is used as an intermediate in organic synthesis, particularly in the preparation of other guanidine derivatives and heterocyclic compounds.

Medicine: In medicinal chemistry, N’'-(2-Bromoethyl)-N-phenylguanidine is explored for its potential as a pharmacophore in the design of new therapeutic agents, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of N’'-(2-Bromoethyl)-N-phenylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The 2-bromoethyl group can act as an electrophile, facilitating the formation of covalent bonds with nucleophilic sites on the target molecules. This interaction can lead to the inhibition or modulation of the target’s activity, depending on the nature of the target and the specific binding interactions involved.

Comparison with Similar Compounds

  • N-(2-Bromoethyl)phthalimide
  • N-(2-Bromoethyl)benzene
  • N-(2-Bromoethyl)-N-methylguanidine

Comparison: N’‘-(2-Bromoethyl)-N-phenylguanidine is unique due to the presence of both the 2-bromoethyl and phenyl groups, which confer specific reactivity and binding properties. Compared to N-(2-Bromoethyl)phthalimide, which is primarily used as an intermediate in organic synthesis, N’'-(2-Bromoethyl)-N-phenylguanidine has broader applications in medicinal chemistry and biological research. The presence of the phenyl group also enhances its potential interactions with aromatic binding sites on target molecules, making it a valuable compound for the design of new therapeutic agents.

Properties

CAS No.

67453-56-9

Molecular Formula

C9H12BrN3

Molecular Weight

242.12 g/mol

IUPAC Name

2-(2-bromoethyl)-1-phenylguanidine

InChI

InChI=1S/C9H12BrN3/c10-6-7-12-9(11)13-8-4-2-1-3-5-8/h1-5H,6-7H2,(H3,11,12,13)

InChI Key

PYJXFEJWWPFVOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=NCCBr)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.